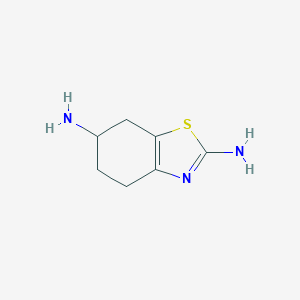

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRYZHHKWSHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909060 | |

| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104617-49-4, 106006-83-1 | |

| Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a critical chiral intermediate in modern pharmaceutical synthesis. Our focus is to deliver not just data, but actionable insights into its chemical behavior, synthesis, and handling, tailored for researchers and drug development professionals.

Introduction: A Cornerstone Intermediate for Dopamine Agonists

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known by its CAS number 106092-09-5, is a heterocyclic diamine of significant interest in medicinal chemistry.[1] Its primary importance lies in its role as the key building block for the synthesis of Pramipexole, a potent non-ergot dopamine agonist.[2][3][4][5][6] Pramipexole is widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome (RLS), where it acts by stimulating dopamine receptors in the brain.[2][7][8][9][10]

The specific (S)-enantiomer is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which is essential for its therapeutic efficacy and safety.[11] Beyond its role as a precursor, the compound itself exhibits activity as a dopamine autoreceptor agonist.[12] Understanding the chemical properties of this intermediate is therefore fundamental to ensuring the quality, yield, and scalability of Pramipexole production.

Physicochemical and Structural Properties

The molecule's structure features a benzothiazole ring system fused to a saturated cyclohexane ring, with amino groups at the C2 and C6 positions.[11] The chiral center at the C6 position is in the (S)-configuration. This unique arrangement of functional groups governs its reactivity and physical characteristics.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [1] |

| Synonyms | (-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-N-Despropyl Pramipexole | [12][13] |

| CAS Number | 106092-09-5 | [1] |

| Molecular Formula | C₇H₁₁N₃S | [1][11][14] |

| Molecular Weight | 169.25 g/mol | [1][11][14] |

| Appearance | White to off-white solid/powder | [11][15] |

| Melting Point | 228-230 °C | [11][15] |

| Boiling Point | 359.0 ± 42.0 °C (Predicted) | [11] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | [11] |

Chemical Structure Visualization

Caption: Chemical structure of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis and Manufacturing Insights

The synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a multi-step process that demands precise control over reaction conditions to achieve high purity and the correct stereochemistry. A common and scalable route begins with 4-acetamidocyclohexanone.[3][4][5][6]

Synthetic Workflow Diagram

Caption: A common synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[3][4][5][6]

Step 1: Synthesis of 2-Bromo-4-acetamidocyclohexanone

-

Rationale: The initial step activates the cyclohexanone ring for subsequent cyclization. Bromination occurs at the alpha-carbon to the carbonyl group. Using water as a solvent is a greener and often more efficient choice than traditional glacial acetic acid.

-

Procedure:

-

Dissolve 4-acetamidocyclohexanone in water.

-

Slowly add a stoichiometric amount of bromine (Br₂) to the solution while maintaining the temperature, typically below 30°C, to control selectivity and minimize side reactions.

-

Stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material. The product of this step is typically used directly in the next stage without isolation.

-

Step 2: Formation of the Thiazole Ring

-

Rationale: Thiourea acts as a dinucleophilic reagent. One amine group attacks the carbonyl carbon, and the thiol tautomer attacks the carbon bearing the bromine, leading to cyclization and the formation of the 2-aminothiazole ring system.

-

Procedure:

-

To the aqueous solution from Step 1, add thiourea.

-

Heat the mixture to reflux (around 80-100°C) for several hours. The reaction progress is monitored until the brominated intermediate is consumed.

-

Step 3: Hydrolysis of the Acetamido Group

-

Rationale: The N-acetyl protecting group on the 6-amino function must be removed to yield the final diamine. Strong acidic conditions are required to hydrolyze the amide bond.

-

Procedure:

-

Add a strong acid, typically an aqueous solution of hydrobromic acid (HBr), directly to the reaction mixture.

-

Maintain reflux until the hydrolysis is complete. This step cleaves the acetyl group, yielding the dihydrobromide salt of the target compound.

-

Step 4: Isolation of the Free Base

-

Rationale: The final step involves neutralizing the acid salt to precipitate the desired free base, which can then be isolated.

-

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH to approximately 11-12 using a strong base, such as 30% sodium hydroxide (NaOH) solution. This neutralization step causes the free base to precipitate out of the solution.

-

Stir the resulting slurry at a low temperature (e.g., 5°C) to maximize crystallization.

-

Collect the solid product by filtration, wash with chilled water to remove residual salts, and dry under vacuum.

-

Chemical Reactivity and Conversion to Pramipexole

The reactivity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is dominated by its two amino groups. The 2-amino group is part of a guanidinyl-like system within the thiazole ring, making it less nucleophilic than the 6-amino group, which is a primary aliphatic amine. This difference in reactivity is exploited in the synthesis of Pramipexole, allowing for selective alkylation at the 6-position.

Key Reaction: Synthesis of Pramipexole

The conversion to Pramipexole involves the selective N-propylation of the 6-amino group.[2][3][5]

Caption: Conversion of the intermediate to Pramipexole.

Protocol for Pramipexole Synthesis

-

Rationale: A common method involves acylation of the more nucleophilic 6-amino group with a propionylating agent, followed by reduction of the resulting amide to the amine. This two-step process provides better control and selectivity compared to direct alkylation, which can lead to over-alkylation.

-

Procedure (Acylation-Reduction):

-

Acylation: Dissolve (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent. Add a base to act as a proton scavenger. Cool the mixture and slowly add propionyl chloride or propionic anhydride. Stir until acylation is complete.

-

Reduction: Isolate the intermediate amide. Dissolve it in a solvent like tetrahydrofuran (THF). Add a reducing agent (e.g., lithium aluminum hydride, LAH) carefully at a reduced temperature. After the reaction is complete, quench the excess reducing agent and work up the reaction to isolate Pramipexole.

-

Purification: The crude Pramipexole is often converted to its dihydrochloride monohydrate salt for improved stability and handling, followed by recrystallization to achieve pharmaceutical-grade purity.[2][9]

-

Spectroscopic Characterization

Full characterization of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is essential for quality control. While detailed spectra are proprietary to manufacturers, standard analytical techniques are used:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, connectivity, and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups, such as N-H and C=N vibrations. Raman spectra data for this compound is available through commercial suppliers.[1]

-

Chiral HPLC: To determine the enantiomeric purity, a critical quality attribute.

Safety, Handling, and Storage

As with any active chemical intermediate, proper safety protocols are mandatory.

Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:[1][14]

-

Skin Irritation (H315): Causes skin irritation.

-

Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, often under an inert atmosphere (e.g., argon or nitrogen).[11][15] Recommended storage temperature is typically between 2-8°C.[11]

Conclusion

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is more than just a precursor; it is a precisely engineered molecule whose chemical properties are fundamental to the successful synthesis of the vital drug Pramipexole. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or researcher working in the field of dopamine agonists and neurodegenerative disease therapeutics. The methodologies and data presented in this guide provide a solid foundation for further research and development efforts.

References

- (6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Pramipexole | C10H17N3S | CID 119570.

- Pramipexole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Pramipexole: Package Insert / Prescribing Inform

- Pramipexole - New Drug Approvals. (2015). New Drug Approvals.

- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721.

- This compound, (S)- | C7H11N3S | CID 11521153.

- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- (−)-(6S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | CAS 106092-09-5. Santa Cruz Biotechnology.

- Pramipexole Evaluation Sample - Dopamine Agonist for Research. APExBIO.

- PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921.

- CAS 106092-09-5: (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine. CymitQuimica.

- How to prepare and apply 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole?. Guidechem.

- (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9. SFRA.

Sources

- 1. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 6. Page loading... [guidechem.com]

- 7. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pramipexole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. drugs.com [drugs.com]

- 10. apexbt.com [apexbt.com]

- 11. nbinno.com [nbinno.com]

- 12. scbt.com [scbt.com]

- 13. CAS 106092-09-5: (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazole… [cymitquimica.com]

- 14. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectroscopic Data of (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Comprehensive Technical Guide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS: 106092-11-9), a critical chiral intermediate in the synthesis of (R)-Pramipexole, a dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure data integrity and reproducibility.

Introduction: The Significance of (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

(R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydro ring system, with amino groups at the 2 and 6 positions.[2] Its molecular formula is C₇H₁₁N₃S, and it has a molecular weight of 169.25 g/mol .[2][3] The chirality at the C6 position is of paramount importance as it dictates the stereochemistry of the final active pharmaceutical ingredient, (R)-Pramipexole, which is essential for its therapeutic efficacy.[2]

Accurate spectroscopic characterization is fundamental for the quality control of this intermediate, ensuring its identity, purity, and structural integrity throughout the manufacturing process. This guide synthesizes available spectroscopic data to provide a detailed reference for laboratory and industrial applications.

Chemical Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 2: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Expected Mass Spectrum

For (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (C₇H₁₁N₃S), the expected exact mass is 169.0674 Da. [4][5]In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 170.0752.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 170.0752 |

| [M+Na]⁺ | 192.0571 |

Plausible Fragmentation Pathways

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentations would likely involve the loss of ammonia (NH₃) from the C6 amino group or cleavage of the tetrahydro ring.

Figure 3: Simplified fragmentation pathway.

Experimental Protocol for LC-MS

For routine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL with the mobile phase.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (ESI+):

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature for maximal signal of the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of enantiomers are identical. Data for the (S)-enantiomer is available and directly applicable to the (R)-enantiomer. [4]

Interpretation of IR Spectrum

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | N-H | Stretching (primary amines) |

| 3000 - 2850 | C-H | Stretching (aliphatic) |

| ~1620 | C=N | Stretching (thiazole ring) |

| ~1525 | Aromatic Ring | Skeleton Vibration |

| ~1380 - 1260 | C-N | Stretching |

Rationale: The spectrum is expected to be dominated by the N-H stretching vibrations of the two primary amino groups, appearing as a broad band or multiple sharp peaks in the 3400-3200 cm⁻¹ region. The C=N stretch of the thiazole ring and the aliphatic C-H stretches will also be prominent features. [6][7]

Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

-

Instrument Setup: Use a spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II). [4]2. Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Expected UV-Vis Spectrum

The chromophore in this molecule is the 2-aminobenzothiazole moiety. Spectrophotometric methods for the related compound Pramipexole report a maximum absorbance (λ_max) at approximately 262 nm in aqueous solutions and 263 nm in methanol. [8]It is highly probable that (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole will exhibit a similar λ_max.

Table 6: Expected UV-Vis Absorption Data

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε) |

| Water / Methanol | ~262 - 263 | To be determined experimentally |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or water).

-

Serial Dilution: Prepare a series of dilutions to determine the linear range of absorbance (typically 0.1 - 1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum from 200 to 400 nm against a solvent blank.

-

Analysis: Identify the λ_max and use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity.

Conclusion

This guide provides a detailed, technically grounded overview of the key spectroscopic data for (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. By synthesizing data from closely related compounds and established spectroscopic principles, this document serves as a practical reference for the identity and purity assessment of this vital pharmaceutical intermediate. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research or quality control setting.

References

- Vertex AI Search. (2025). (6R)

-

Schneider, C. S., & Mierau, J. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development. [Link]

- Ji, Y., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules.

- Vertex AI Search. (2025). (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

- Ciceri, S., et al. (2019). (S)

- ResearchGate. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.

- Vertex AI Search. (2021).

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (2023). (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-11-9.

-

Hu, T., et al. (2016). Synthesis of Impurities of Pramipexole Dihydrochloride. Organic Process Research & Development. [Link]

- Vertex AI Search. (n.d.).

- Maliyappa, M. R., et al. (2019). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Journal of Molecular Structure.

- Vertex AI Search. (n.d.). (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9.

- ChemicalBook. (2023). (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Google Patents. (n.d.). WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 106092-11-9((+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole) Product Description.

-

PubChem. (n.d.). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. [Link]

-

PubChem. (n.d.). This compound. [Link]

- ResearchGate. (2016).

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. nbinno.com [nbinno.com]

- 3. (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-11-9 [chemicalbook.com]

- 4. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Derivatives

Abstract

The 4,5,6,7-tetrahydrobenzothiazole framework is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active compounds. Derivatives featuring a 2,6-diamino substitution pattern are of particular interest as they are key intermediates in the synthesis of potent pharmaceuticals, most notably dopamine agonists like Pramipexole. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and characterization of these valuable molecules. We will dissect established multi-step synthetic pathways and explore the potential of modern multicomponent reactions for library generation. A comprehensive overview of state-of-the-art characterization techniques, including spectroscopic and crystallographic methods, is presented to ensure unambiguous structural validation. By explaining the causality behind experimental choices and grounding all protocols in authoritative sources, this guide aims to be a definitive resource for advancing research and development in this critical area of heterocyclic chemistry.

Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the benzothiazole moiety, a fusion of a benzene ring and a thiazole ring, has garnered significant attention.[1] This structural motif is present in a wide array of compounds demonstrating extensive biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5]

The partially saturated 4,5,6,7-tetrahydrobenzothiazole core retains the key electronic features of the thiazole ring while introducing a three-dimensional cyclohexane fragment. This modification provides conformational flexibility and additional vectors for substitution, allowing for a more nuanced exploration of chemical space and interaction with biological targets. The 2,6-diamino substitution pattern is particularly crucial, with the 2-amino group being a characteristic feature of many bioactive thiazoles and the 6-amino group offering a key handle for further derivatization.[6][7]

Perhaps the most prominent application of this scaffold is its role as a direct precursor to (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, widely known as Pramipexole.[8][9] Pramipexole is a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[8] The efficient and scalable synthesis of the 2,6-diamino core is therefore a topic of substantial industrial and academic importance. This guide will provide the foundational knowledge required to synthesize, purify, and rigorously characterize these pivotal chemical entities.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, scale, and available starting materials.

Established Pathway: Hantzsch-Type Thiazole Synthesis

A robust and widely documented method for synthesizing the parent this compound involves a variation of the classic Hantzsch thiazole synthesis. This multi-step sequence begins with a readily available starting material, 4-acetamido-cyclohexanone.[9][10][11]

The causality of this pathway is logical and effective:

-

α-Halogenation: The first step is the selective bromination of 4-acetamido-cyclohexanone at the α-position to the carbonyl group. This is a critical activation step, as the resulting α-bromoketone is now highly electrophilic and primed for reaction with a nucleophile.[12]

-

Cyclocondensation: The α-bromoketone is then reacted with thiourea. The sulfur atom of thiourea acts as the nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation between one of the thiourea nitrogens and the ketone carbonyl, which, after dehydration, forms the 2-aminothiazole ring.[4][10][11]

-

Deprotection: The resulting intermediate, 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole, still carries the acetyl protecting group on the 6-amino function. This group is readily removed by acid hydrolysis (e.g., with hydrobromic acid) to yield the final diamine product.[9][10]

Caption: Key stages in the Hantzsch-type synthesis of the diamine core.

Modern Approach: Multicomponent Reactions (MCRs)

For generating libraries of novel derivatives, multicomponent reactions (MCRs) offer superior efficiency. The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes and its principles can be adapted for related heterocycles.[13][14] A modified approach can be envisioned for tetrahydrobenzothiazoles, where a cyclic ketone, a source of the cyano group (e.g., malononitrile), and elemental sulfur are condensed in the presence of a base.[15][16]

The primary advantage of an MCR strategy is convergence; multiple points of diversity can be introduced in a single step by simply varying the starting components (e.g., using substituted cyclic ketones or different active methylene nitriles). This approach is highly valuable in a drug discovery context for rapidly building a structure-activity relationship (SAR).[17][18][19]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established literature procedures.[10][11][12]

Step 1: Synthesis of 2-Bromo-4-acetamido-cyclohexanone

-

Dissolve 4-acetamido-cyclohexanone (1.0 eq) in water at room temperature in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add bromine (1.0 eq) dropwise to the solution over 1-2 hours. The choice of water as a solvent is cost-effective and mitigates harsh acidic conditions seen with acetic acid.[9][10]

-

Maintain stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The product, 2-bromo-4-acetamido-cyclohexanone, is often used directly in the next step without extensive purification.

Step 2: Synthesis of 6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole

-

To the aqueous solution from Step 1, add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 100 °C) for 4-6 hours. The elevated temperature provides the necessary energy for the cyclocondensation reaction.

-

Upon completion (monitored by TLC), cool the mixture to room temperature, then further in an ice bath to precipitate the hydrobromide salt of the product.

-

Filter the resulting solid, wash with cold water and then with a small amount of acetone to aid drying.

Step 3: Hydrolysis to this compound

-

Suspend the crude product from Step 2 in an aqueous solution of hydrobromic acid (e.g., 48% HBr).

-

Heat the mixture to reflux for 6-8 hours to ensure complete cleavage of the acetyl protecting group.

-

Cool the solution and concentrate it under reduced pressure to obtain the dihydrobromide salt of the final product.

-

To isolate the free base, dissolve the salt in water and basify carefully with a strong base (e.g., NaOH or Na₂CO₃) to pH > 10.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Comprehensive Structural Characterization

Unambiguous confirmation of the chemical structure and purity of the synthesized derivatives is paramount. This is achieved by combining data from several analytical techniques.

Caption: A typical workflow for the purification and characterization of novel derivatives.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a wealth of information. Key expected signals include broad singlets for the two amino groups (-NH₂) which are exchangeable with D₂O, a singlet for the proton on the thiazole ring (if unsubstituted at C5), and a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the tetrahydro-cyclohexane ring.[20][21]

-

¹³C NMR: The carbon spectrum will show characteristic signals for the C=N carbon of the thiazole ring (around 160-170 ppm), other aromatic/heteroaromatic carbons (100-150 ppm), and aliphatic carbons of the cyclohexane ring (20-50 ppm).[22][23]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. Look for characteristic stretches:

-

N-H Stretch: A pair of sharp-to-medium bands in the 3200-3400 cm⁻¹ region, indicative of the primary amino groups.

-

C=N Stretch: A strong absorption around 1600-1650 cm⁻¹, corresponding to the imine bond within the thiazole ring.[21]

-

C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a powerful confirmation of the elemental composition. The molecular ion peak [M]+ or the protonated species [M+H]+ should be clearly visible.[20][22]

Table 1: Representative Spectroscopic Data for the Parent Compound

| Technique | Expected Signal/Value | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.5-7.5 (br s, 4H) | Protons of two -NH₂ groups |

| δ 1.5-3.5 (m, 7H) | Protons of the -CH₂- and -CH- groups in the cyclohexane ring | |

| ¹³C NMR | δ ~165 ppm | C2 (carbon bearing the amino group) |

| δ ~150 ppm | C7a (bridgehead carbon) | |

| δ ~115 ppm | C3a (bridgehead carbon) | |

| δ 20-50 ppm | Aliphatic carbons of the cyclohexane ring | |

| IR (cm⁻¹) | 3350, 3280 | N-H stretching of -NH₂ groups |

| 1620 | C=N stretching of the thiazole ring |

| MS (m/z) | 170.08 | [M+H]⁺ for C₇H₁₁N₃S (Calculated: 169.07) |

Single-Crystal X-ray Crystallography

While spectroscopic methods provide evidence for a structure, single-crystal X-ray crystallography provides definitive, unambiguous proof.[24][25] It reveals the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and stereochemistry.[24][26]

The general workflow involves:

-

Crystal Growth: Growing a suitable single crystal of the compound, often by slow evaporation from a solvent system.

-

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction patterns as it is irradiated with X-rays.[24]

-

Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic positions to generate a final structural model.

The resulting data provides invaluable insights into bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are critical for understanding how the molecule might interact with a biological target in drug design.[25]

Applications and Future Perspectives

The primary and most immediate application of this compound derivatives is as advanced intermediates in pharmaceutical synthesis.[8] The ability to selectively functionalize the two different amino groups allows for the creation of diverse molecular architectures.

Beyond their role as building blocks, the tetrahydrobenzothiazole scaffold itself is associated with a broad range of biological activities.[1][6] Libraries of novel derivatives synthesized from this core can be screened for potential therapeutic applications, including:

Future research in this area should focus on developing more efficient, sustainable, and stereoselective synthetic routes. The exploration of novel substitutions on the cyclohexane ring and the development of new multicomponent reactions will undoubtedly lead to the discovery of new chemical entities with enhanced potency and novel mechanisms of action.

Conclusion

The this compound scaffold represents a molecule of significant value to the scientific community, bridging foundational organic synthesis with applied medicinal chemistry. This guide has detailed the prevalent synthetic strategies, emphasizing the rationale behind each experimental step. Furthermore, it has outlined a comprehensive characterization workflow, highlighting the synergy between spectroscopic and crystallographic techniques to ensure the scientific integrity of the synthesized compounds. For researchers in drug discovery and development, a thorough understanding of these principles is essential for unlocking the full potential of this versatile and powerful heterocyclic core.

References

- A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives - Benchchem.

- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024-03-03).

- (6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. (2025-03-03).

- Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison of 2 - Benchchem.

- WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2025-09-28).

- Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed.

- PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 - EPO. (2008-05-21).

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.

- (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide - ResearchGate. (2025-08-06).

- Synthesis and Evaluation of 2-Aminothiazole Derivative - Universal Print - universalprint.org.

- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.

- Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. (2017-10-30).

- Benzothiazole derivatives: Significance and symbolism. (2025-02-20).

- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC - NIH. (2024-12-13).

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Justia Patents. (2007-10-23).

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science.

- Gewald reaction - Wikipedia.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed. (2017-12-20).

- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI.

- Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - ResearchGate.

- Thiazole formation through a modified Gewald reaction - PubMed.

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - Semantic Scholar. (2012-06-18).

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central.

- Thiazole formation through a modified Gewald reaction - Beilstein Journals.

- Thiazole formation through a modified Gewald reaction - Scilit.

- Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives.

- (PDF) Thiazole formation through a modified Gewald reaction - ResearchGate. (2015-05-26).

- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - ResearchGate. (2025-08-10).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).

- Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition.

- WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents. (2017-04-06).

- Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles - Beilstein Journals.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 10. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 11. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 12. patents.justia.com [patents.justia.com]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition [chemistry.semnan.ac.ir]

- 19. BJOC - Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles [beilstein-journals.org]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. universalprint.org [universalprint.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents [patents.google.com]

- 31. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a pivotal intermediate in the synthesis of pharmacologically active compounds such as Pramipexole, presents unique challenges and opportunities in pharmaceutical development. Its solubility characteristics across a spectrum of organic solvents are a critical determinant of reaction kinetics, purification efficiency, and ultimately, the viability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending established experimental data with theoretical predictive models. We delve into the molecular factors governing its solubility, present a detailed, field-proven protocol for empirical solubility determination via the shake-flask method, and offer insights into leveraging solubility data for process optimization. This guide is intended to be an essential resource for researchers and professionals navigating the complexities of handling this versatile molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic amine whose structural motif is a cornerstone in the architecture of various therapeutic agents.[1][2] Its most prominent role is as a key precursor to Pramipexole, a potent dopamine agonist employed in the management of Parkinson's disease and Restless Legs Syndrome.[3] The stereochemistry of this intermediate is crucial, with the (S)-enantiomer being the typical precursor for the active pharmaceutical ingredient.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:

-

Rational Solvent Selection: Choosing appropriate solvents for synthesis, extraction, and crystallization is paramount for achieving high yields and purity.

-

Process Optimization: Solubility data informs reaction concentration, temperature profiles, and anti-solvent selection in crystallization processes.

-

Analytical Method Development: The choice of diluents for chromatographic analysis (e.g., HPLC) is dictated by the compound's solubility.

-

Safety and Handling: Knowledge of solubility aids in the development of safe handling procedures and in the event of spills, effective cleanup protocols.

This guide will systematically explore the solubility of this compound, providing both a practical framework for its experimental determination and a theoretical lens through which to understand its behavior.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key features influencing its solubility are:

-

Polarity: The presence of two primary amino groups and a thiazole ring imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor in its solubility in protic solvents like water and alcohols.

-

Molecular Weight: With a molecular weight of approximately 169.25 g/mol , it is a relatively small molecule, which generally favors solubility.[4][5]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid-state compound will influence its solubility. A higher lattice energy will generally lead to lower solubility.

The interplay of these factors results in a nuanced solubility profile, with the compound exhibiting preferential solubility in polar solvents.

Solubility Profile of this compound

Direct, quantitative experimental data for the solubility of this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on qualitative descriptions and its use in synthesis, a general solubility profile can be inferred.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The ability to form strong hydrogen bonds with the solvent molecules is the primary driver of solubility. However, the non-polar hydrocarbon backbone of the tetrahydrobenzothiazole ring system limits extensive solubility. It has been described as "sparingly soluble in methanol and slightly soluble in water".[3] |

| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble (Predicted) | These solvents can act as hydrogen bond acceptors, interacting favorably with the amino groups of the solute. Solvents like THF and acetonitrile are used in the synthesis of Pramipexole, indicating sufficient solubility to facilitate the reaction.[6] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Poorly Soluble to Insoluble (Predicted) | The significant polarity mismatch between the solute and these solvents results in weak solute-solvent interactions, leading to very low solubility. The principle of "like dissolves like" is a strong indicator here. |

Note: The qualitative solubility descriptions are based on inferences from available literature and chemical principles. For precise process design and optimization, experimental determination of solubility is strongly recommended.

Theoretical Prediction of Solubility: A Computational Approach

In the absence of extensive experimental data, computational models can provide valuable estimations of solubility.[7][8][9] These methods, while not a substitute for empirical measurement, can guide solvent screening and offer insights into the molecular interactions driving dissolution.

Two powerful predictive frameworks are:

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based method can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[5][10] It has shown good predictive power for the solubility of active pharmaceutical ingredients (APIs).[5][11]

-

Hansen Solubility Parameters (HSP): This approach characterizes a substance by three parameters: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH).[12][13][14] The principle is that substances with similar HSP values are likely to be miscible. The "solubility sphere" concept can be used to predict whether a solute will dissolve in a given solvent.[12]

The application of these models to this compound could generate a more quantitative and extensive solubility profile, aiding in the rational selection of solvents for various applications.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16] This method is reliable and widely accepted in the pharmaceutical industry. The following is a detailed protocol for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Sources

- 1. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. kinampark.com [kinampark.com]

- 15. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Theoretical and computational studies of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound, a pivotal intermediate in pharmaceutical synthesis. We will explore the application of Density Functional Theory (DFT) to elucidate its structural and electronic properties, and the use of molecular docking to probe its potential biological interactions, thereby offering a blueprint for its rational drug design applications.

Introduction: The Significance of this compound

This compound (C₇H₁₁N₃S) is a heterocyclic amine with a molecular weight of 169.25 g/mol .[1][2] Its primary significance in the pharmaceutical landscape lies in its role as a key precursor in the synthesis of Pramipexole.[3][4] Pramipexole is a non-ergoline dopamine agonist with high specificity for the D3 receptor subtype, and it is a first-line treatment for Parkinson's disease and restless leg syndrome.[5] The stereospecificity of the chiral center at the 6-position of the tetrahydrobenzothiazole ring is crucial for the therapeutic efficacy of the final drug product, making the detailed structural and electronic characterization of this intermediate a subject of considerable importance.[3]

Computational chemistry provides a powerful lens through which to examine molecules at an atomic level of detail, offering insights that are complementary to and often predictive of experimental findings. For a molecule like this compound, theoretical studies can illuminate its three-dimensional geometry, vibrational modes, electronic structure, and potential interactions with biological macromolecules. This guide will detail the established computational workflows for such an investigation.

Unveiling Molecular Properties through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] It is a widely used tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[7]

Experimental Protocol: DFT Calculations

The following protocol outlines a standard procedure for performing DFT calculations on this compound.

Objective: To determine the optimized ground-state geometry, vibrational frequencies, and electronic properties of the molecule.

Recommended Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Structure Input: The initial 3D structure of this compound can be built using molecular modeling software like GaussView or Avogadro. The CAS number for the (S)-enantiomer is 106092-09-5.[1]

-

Geometry Optimization:

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and well-validated choice for organic molecules.[6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational resources, allowing for polarization and diffuse functions.

-

Procedure: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Procedure: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[6]

-

-

Electronic Property Calculation:

-

Procedure: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as the energies of the HOMO and LUMO, and to generate the molecular electrostatic potential (MEP) map.

-

Analysis of DFT Results

The geometry optimization yields the most stable 3D arrangement of the atoms, providing precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available.

| Parameter | Description | Expected Value (Å or °) |

| C-S (thiazole) | Bond lengths within the thiazole ring | ~1.7-1.8 Å |

| C-N (thiazole) | Bond lengths within the thiazole ring | ~1.3-1.4 Å |

| C-C (cyclohexane) | Bond lengths within the saturated ring | ~1.54 Å |

| C-N (amino) | Bond length of the amino groups | ~1.4 Å |

| Dihedral Angles | Torsional angles defining the ring puckering | Varies |

Table 1: Representative optimized geometrical parameters for this compound.

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra.[1] It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental IR/Raman (cm⁻¹)[1] |

| N-H stretch | Amino groups | 3300-3500 | Correlates with experimental data |

| C-H stretch | Aliphatic C-H | 2800-3000 | Correlates with experimental data |

| C=N stretch | Thiazole ring | 1600-1650 | Correlates with experimental data |

| C-N stretch | Thiazole ring | 1300-1400 | Correlates with experimental data |

Table 2: Comparison of calculated and experimental vibrational frequencies.

The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | ~4.0 to 5.0 |

Table 3: Predicted HOMO-LUMO energies and energy gap.

The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the amino groups and the thiazole ring, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino groups.

Predicting Biological Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] Given that this compound is a precursor to the dopamine D3 receptor agonist Pramipexole, a logical step is to investigate its binding affinity and mode of interaction with the dopamine D3 receptor.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the human dopamine D3 receptor.

Recommended Software: AutoDock, Glide, GOLD, or similar molecular docking software.

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of the human dopamine D3 receptor can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 7CMU is a suitable structure.

-

The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

-

Ligand Preparation:

-

The 3D structure of this compound, optimized using DFT as described in section 2.1, is used.

-

Appropriate protonation states at physiological pH are assigned, and torsional degrees of freedom are defined.

-

-

Docking Simulation:

-

A grid box is defined to encompass the known binding site of the dopamine D3 receptor.

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

The results are ranked based on a scoring function that estimates the binding free energy (ΔG).

-

The lowest energy poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the amino acid residues of the receptor.

-

Analysis of Docking Results

The docking study would predict the binding energy of this compound to the dopamine D3 receptor and identify the key amino acid residues involved in the interaction.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| This compound | -6.0 to -8.0 | Asp110, Ser192, Phe345, His349 | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Table 4: Predicted molecular docking results with the dopamine D3 receptor (PDB: 7CMU).

A strong interaction is often characterized by hydrogen bonds between the amino groups of the ligand and polar residues like Aspartate or Serine in the receptor's active site. The benzothiazole ring may engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

Visualizations

Caption: 2D structure of this compound.

Caption: Workflow for theoretical and computational studies.

Caption: Ligand-receptor interaction diagram.

Conclusion

The theoretical and computational study of this compound provides invaluable insights into its molecular characteristics. DFT calculations offer a detailed understanding of its geometry, stability, and electronic nature, which can be correlated with experimental spectroscopic data. Furthermore, molecular docking simulations can effectively predict its binding behavior with relevant biological targets, such as the dopamine D3 receptor, thereby rationalizing its role as a key pharmacophore and guiding the development of novel therapeutics. The integrated computational approach detailed in this guide represents a cornerstone of modern drug discovery and development, enabling a more efficient and informed design of next-generation pharmaceuticals.

References

- 1. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Biological Activity of Novel Tetrahydrobenzothiazole Derivatives

An In-Depth Technical Guide for Researchers

Abstract

The tetrahydrobenzothiazole (THBT) scaffold has emerged as a privileged structure in medicinal chemistry, representing a significant evolution from the well-established biological activities of its aromatic benzothiazole counterpart. By saturating the benzene ring, THBT derivatives gain increased three-dimensionality, conformational flexibility, and altered physicochemical properties, opening new avenues for interaction with biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of novel THBT derivatives. We delve into the core biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed, field-proven experimental protocols. The causality behind synthetic choices and assay designs is explained to ensure scientific integrity and reproducibility. Through structured data tables, workflow diagrams, and pathway visualizations, this guide aims to equip scientists with the foundational knowledge and practical methodologies required to explore and optimize the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Tetrahydrobenzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone of many pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The therapeutic versatility of this scaffold has driven extensive research into its derivatives.

A significant and strategic modification to this core is the hydrogenation of the benzene ring to form the 4,5,6,7-tetrahydrobenzothiazole (THBT) scaffold. This transformation from a planar, aromatic system to a non-planar, alicyclic ring introduces critical changes to the molecule's properties:

-

Increased sp³ Character: The saturated ring imparts a three-dimensional geometry, allowing for more specific and complex interactions within the binding pockets of target proteins.

-

Altered Lipophilicity: The removal of aromaticity generally increases the compound's lipophilicity, which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Flexibility: The cyclohexane ring can adopt various conformations (e.g., chair, boat), providing the flexibility to adapt to the topology of a target active site.

This guide offers a technical exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel THBT derivatives, providing researchers with the necessary tools to innovate within this chemical space.

Section 1: Synthetic Strategies for Novel Tetrahydrobenzothiazole Derivatives

The efficient synthesis of a diverse library of compounds is the first critical step in drug discovery. For THBT derivatives, multi-component reactions are particularly favored as they offer atom economy, simplicity, and the ability to generate structural diversity in a single step. The Gewald reaction is a cornerstone for synthesizing the core THBT ring system.

Causality in Synthetic Design: The choice of a one-pot, multi-component synthesis is deliberate. It is more efficient than traditional multi-step synthesis, reducing time, cost, and waste. It allows for the rapid creation of a library of analogues by simply varying the initial building blocks (ketone, cyano-component, and sulfur source), which is essential for establishing robust Structure-Activity Relationships (SAR).

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole Derivatives

This protocol describes a common and effective method for synthesizing the THBT core, which can then be further functionalized.

Materials:

-

Cyclohexanone (or a substituted derivative)

-

Malononitrile (or another active methylene nitrile, e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

Morpholine (or another basic catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of morpholine (2 mmol) as a catalyst.

-

Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 80°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form. Filter the solid product using a Büchner funnel, wash it with cold ethanol (2 x 10 mL) to remove impurities, and dry it under a vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization: General Synthetic Workflow

Caption: Workflow for synthesizing a library of THBT derivatives.

Section 2: Key Biological Activities and Evaluation Protocols

Novel THBT derivatives have shown significant promise in several therapeutic areas. This section details the protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity

Mechanism Insight: Many heterocyclic compounds exert their anticancer effects by interfering with critical cellular pathways that control proliferation, survival, and apoptosis. Key targets include protein kinases (e.g., AKT, ERK), topoisomerases, and components of the apoptotic machinery.[6] The unique 3D structure of THBTs may allow them to act as potent and selective inhibitors within these pathways.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (THBT derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Positive control (e.g., Doxorubicin)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THBT derivatives and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should be <0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity of THBT Derivatives

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |

| THBT-01 | -H | -Phenyl | 25.4 | 32.1 |

| THBT-02 | -H | -4-Chlorophenyl | 8.2 | 11.5 |

| THBT-03 | -H | -4-Methoxyphenyl | 15.7 | 21.3 |

| THBT-04 | -COCH₃ | -Phenyl | >50 | >50 |

| Doxorubicin | - | - | 0.8 | 1.2 |

Note: Data is hypothetical for illustrative purposes.

Visualization: Potential Target Pathway for THBTs

Caption: Simplified PI3K/AKT pathway inhibited by a THBT derivative.

B. Antimicrobial Activity